molecular formula C10H15N3O4S B2505082 tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate CAS No. 1017782-68-1

tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate

Cat. No.: B2505082
CAS No.: 1017782-68-1
M. Wt: 273.31
InChI Key: SDUFRIROQZPSKB-UHFFFAOYSA-N
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Description

Tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate is a useful research compound. Its molecular formula is C10H15N3O4S and its molecular weight is 273.31. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Lithiation and Electrophile Reactions

Research by Smith et al. (2013) has shown that lithiation of tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate can occur on the nitrogen and ring, leading to various substituted derivatives. These reactions with electrophiles produce high yields, demonstrating the compound's potential in chemical synthesis.

2. Photocatalysis in Chromone Synthesis

Wang et al. (2022) report the use of this compound in photocatalyzed amination, particularly in the synthesis of 3-aminochromones. This application emphasizes its role in facilitating new pathways for assembling complex organic molecules under mild conditions. See more.

3. Synthesis of 3-Arylated Compounds

Jeremy P. Scott (2006) highlights its use in the preparation of 3-arylated imidazo[4,5-b]pyridin-2-ones, utilizing palladium-catalyzed amination. This application underscores its versatility in creating specific substituted chemical structures. Read more.

4. Synthesis of N-Substituted Sulfamates

Research by Rogers et al. (2008) presents a one-pot method for forming N-substituted sulfamates using this compound. This process is significant for the synthesis of various organic compounds, particularly in pharmaceutical contexts. Learn more.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl N-(pyridin-3-ylsulfamoyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-10(2,3)17-9(14)13-18(15,16)12-8-5-4-6-11-7-8/h4-7,12H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUFRIROQZPSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)NC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butanol (2.0 mL, 21.1 mmol) was added to a solution of chlorosulfonyl- isocyanate (1.8 mL, 21.1 mmol) in CH2Cl2 (40 mL). The reaction mixture was stirred at ambient temperature for 0.5 hours and then treated with a solution of 3-aminopyridine (2.00 g, 21.1 mmol) and triethylamine (4.4 mL, 31.6 mmol) in CH2Cl2 (20 mL) via canula. The reaction mixture was stirred at ambient temperature for an additional 1.5 hours and then filtered through a 0.25 inch silica gel plug. The solvent was removed under reduced pressure and the residue was purified by flash chromatography on silica gel (elution with EtOAc) to provide 1.17 g of the title compound as a white solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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